molecular formula C7H3BrClF2NO2 B2526007 1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene CAS No. 2091400-70-1

1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene

Cat. No.: B2526007
CAS No.: 2091400-70-1
M. Wt: 286.46
InChI Key: OJGPTLIUHPBTNJ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H3BrClF2NO2 It is a halogenated aromatic compound that features both bromine and chlorine atoms, as well as difluoromethyl and nitro functional groups

Preparation Methods

The synthesis of 1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms into the benzene ring.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid and sulfuric acid.

    Fluorination: Introduction of the difluoromethyl group using reagents like difluoromethyl halides under specific conditions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.

Common reagents used in these reactions include sodium hydroxide for substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the halogen atoms can form halogen bonds with other molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene: Differing by the presence of a methoxy group instead of a nitro group.

    1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene: Differing by the presence of a methyl group instead of a nitro group.

Properties

IUPAC Name

1-bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGPTLIUHPBTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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